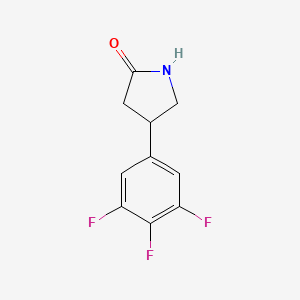

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Descripción general

Descripción

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

The synthesis of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one typically involves the reaction of 3,4,5-trifluorobenzaldehyde with pyrrolidine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

- Neuropharmacology : It has been studied as a potential radiotracer for positron emission tomography (PET) imaging of synaptic vesicle glycoprotein 2A (SV2A), which is crucial in various neurological disorders like epilepsy and neurodegenerative diseases. Its ability to modulate SV2A activity suggests utility in studying synaptic density and drug interactions .

- Anti-inflammatory Effects : In vitro studies indicate that this compound can inhibit pro-inflammatory cytokine production in macrophages, pointing toward potential applications in treating inflammatory diseases .

Research indicates significant biological activity attributed to the trifluorophenyl group:

- Enzyme Inhibition : The compound may exhibit inhibitory activity against enzymes related to neurotransmitter release. This activity could have implications for treating conditions associated with neurotransmitter dysregulation .

- Receptor Binding Affinity : Investigations into its binding affinity with various receptors suggest that the trifluorophenyl substitution enhances interactions, potentially leading to increased efficacy in therapeutic applications .

Industrial Applications

In industrial settings, 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one serves as:

- Building Block : It is utilized as a building block for synthesizing more complex molecules in organic chemistry.

- Catalyst : The compound's chirality allows it to be used as a catalyst in asymmetric reactions crucial for producing enantiopure compounds necessary in pharmaceuticals .

Therapeutic Potential in Neurological Disorders

Research has highlighted the compound's potential role in treating neurological disorders through its interaction with SV2A. Its ability to modulate synaptic vesicle dynamics could lead to novel treatment strategies for epilepsy and other neurodegenerative conditions.

Anti-inflammatory Effects

In laboratory studies, the compound demonstrated the capability to reduce inflammation by inhibiting cytokine production. This finding opens avenues for developing new anti-inflammatory agents based on this molecular framework.

Mecanismo De Acción

The mechanism of action of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one can be compared with other similar compounds such as:

4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one: Similar structure but different fluorine substitution pattern.

4-(3,4-Difluorophenyl)pyrrolidin-2-one: Lacks one fluorine atom compared to the trifluorinated compound.

4-(3,5-Difluorophenyl)pyrrolidin-2-one: Another difluorinated analog with a different substitution pattern.

The uniqueness of this compound lies in its specific trifluorinated phenyl group, which imparts distinct chemical and physical properties .

Actividad Biológica

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a compound that has garnered attention in the field of neuropharmacology, particularly due to its interaction with synaptic vesicle glycoprotein 2A (SV2A). This article aims to provide a comprehensive overview of its biological activity, supported by empirical data and case studies.

- Chemical Formula : CHFN\O

- Molecular Weight : 233.20 g/mol

- Structure : The compound features a pyrrolidinone ring substituted with a trifluorophenyl group, contributing to its unique biological properties.

This compound primarily functions as a selective radioligand for SV2A. SV2A is a protein located in synaptic vesicles that plays a crucial role in neurotransmitter release. The binding of this compound to SV2A has implications for understanding synaptic density and function in various neurological conditions.

1. Radioligand Properties

The compound has been evaluated as a radiotracer in positron emission tomography (PET) imaging studies. For instance, the derivative 11C-UCB-J, which includes this compound in its structure, demonstrated:

- High brain uptake : Indicating effective penetration through the blood-brain barrier.

- Rapid binding kinetics : Allowing for quick imaging results.

- Specific binding signals : High specific binding potential in brain regions associated with SV2A expression .

2. Case Studies

Several studies have utilized this compound to evaluate synaptic integrity in neurodegenerative diseases:

- A study involving non-human primates showed that 11C-UCB-J exhibited high specific binding in gray matter regions, correlating with SV2A expression levels and providing insights into synaptic loss in conditions like Alzheimer's disease .

- Another investigation highlighted the use of this radiotracer in assessing the effects of antiepileptic drugs on SV2A binding, demonstrating significant occupancy rates that correlate with therapeutic efficacy .

Data Table: Summary of Key Findings

| Study | Subject | Radiotracer Used | Key Findings |

|---|---|---|---|

| Nabulsi et al., 2016 | Non-human primates | 11C-UCB-J | High brain uptake and specific binding in gray matter |

| Matuskey et al., 2020 | Parkinson's Disease Patients | 11C-UCB-J | Lower binding observed in substantia nigra |

| Tang et al., 2022 | ALS Patients | 18F-SynVesT-1 | Lower uptake in key brain regions correlating with disease severity |

Propiedades

IUPAC Name |

4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUUWAXTSJRLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263774-97-5 | |

| Record name | 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one interact with its target, SV2A, and what are the downstream effects of this interaction?

A1: this compound itself doesn't directly interact with SV2A. It serves as a scaffold for developing PET tracers like ¹¹C-UCB-J and ¹⁸F-SynVesT-1. These tracers bind to SV2A, a protein found on synaptic vesicles in neurons. This binding allows researchers to visualize and quantify synaptic density in the brain using PET imaging. [, , ] No downstream effects are elicited by the binding of these tracers, as they are designed for imaging purposes and not to elicit pharmacological responses.

Q2: What are the advantages of using ¹⁸F-SynVesT-1 over ¹¹C-UCB-J for PET imaging of SV2A?

A2: While both tracers exhibit excellent kinetic and in vivo binding properties for imaging SV2A, ¹⁸F-SynVesT-1 utilizes the ¹⁸F isotope, which has a longer half-life (110 minutes) compared to the ¹¹C isotope (20 minutes) used in ¹¹C-UCB-J. [] This longer half-life makes ¹⁸F-SynVesT-1 more practical for clinical applications, allowing for longer scan times and easier transportation and distribution.

Q3: How does head motion affect PET imaging results, and how can the data-driven motion correction method COD address this issue?

A3: Head motion during PET scans can significantly degrade image quality and lead to inaccurate quantification of tracer uptake. [] Traditional methods like frame-based image registration (FIR) are limited in their ability to correct for motion within short timeframes. The data-driven motion correction method, centroid of distribution (COD), utilizes the PET raw data itself to detect and correct for even small head movements. By analyzing changes in the center of the line of response for all detected events, COD can identify motion time points with high sensitivity. This allows for more accurate motion correction, leading to improved image quality and more reliable quantification of SV2A binding with tracers like ¹¹C-UCB-J. []

Q4: What makes SV2A a promising target for studying synaptic density in neurodegenerative disorders like Alzheimer's disease?

A4: SV2A is an integral membrane protein found on virtually all synaptic vesicles in the brain. [] This ubiquitous expression makes it a suitable marker for assessing overall synaptic density. In Alzheimer's disease, synaptic loss is a major structural correlate of cognitive decline. [] Therefore, imaging SV2A with tracers like ¹¹C-UCB-J allows researchers to directly assess synaptic density in living patients and potentially monitor disease progression or treatment efficacy. []

Q5: Can ¹¹C-UCB-J PET imaging be used to assess spinal cord injury (SCI)?

A5: Yes, research suggests that ¹¹C-UCB-J PET imaging can be a valuable tool for assessing SCI. Studies have demonstrated significant SV2A loss in animal models of SCI using both in vitro autoradiography and in vivo ¹¹C-UCB-J PET imaging. [] The ability to non-invasively visualize and quantify SV2A loss with ¹¹C-UCB-J PET offers a potential method for evaluating the extent of spinal cord damage and monitoring the effectiveness of therapeutic interventions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.